3-[(2-Ethoxybenzoyl)amino]propanoic acid
CAS No.:
Cat. No.: VC16262450
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO4 |
|---|---|
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | 3-[(2-ethoxybenzoyl)amino]propanoic acid |
| Standard InChI | InChI=1S/C12H15NO4/c1-2-17-10-6-4-3-5-9(10)12(16)13-8-7-11(14)15/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,15) |
| Standard InChI Key | HDEDNCHKAKBPHH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC=C1C(=O)NCCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-[(2-Ethoxybenzoyl)amino]propanoic acid is a substituted β-alanine derivative where the amino group of β-alanine is acylated by a 2-ethoxybenzoyl group. The 2-ethoxybenzoyl moiety introduces an aromatic ring with an ethoxy substituent at the ortho position, conferring steric and electronic influences on the molecule’s reactivity . The propanoic acid terminus retains the carboxylic acid functionality, enabling potential salt formation or conjugation reactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 237.25 g/mol | |
| CAS Registry Number | 339346-52-0 | |
| Synonyms | β-Alanine, N-(2-ethoxybenzoyl)- |
Stereochemical Considerations
Synthetic Methodologies and Reaction Pathways
Esterification and Phase-Transfer Catalysis
A plausible synthesis route involves the acylation of β-alanine with 2-ethoxybenzoyl chloride under basic conditions. Alternatively, phase-transfer catalysis (PTC) methods, as demonstrated in the synthesis of analogous propanoic acid derivatives, could be adapted . For example, ethyl 3-bromopropionate has been employed in liquid-liquid PTC reactions with sodium hydroxide and tetrabutylammonium hydrogensulfate to alkylate nitrogen heterocycles . Adapting this protocol, β-alanine could be alkylated with a 2-ethoxybenzoyl-containing electrophile, followed by saponification to yield the target carboxylic acid.
Challenges in Purification
The hydrophilic carboxylic acid group and lipophilic aromatic moiety may complicate purification. Techniques such as recrystallization from polar aprotic solvents or chromatography on silica gel with gradient elution (e.g., ethyl acetate/methanol) could be necessary to isolate the pure compound .
Physicochemical and Spectroscopic Characteristics
Spectroscopic Fingerprints
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